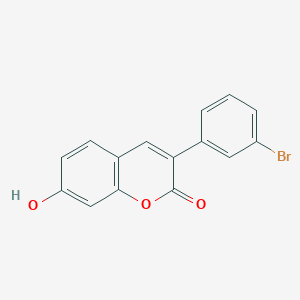
3-(3-Bromophenyl)-7-hydroxychromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromophenyl)-7-hydroxychromen-2-one, also known as BrHMC, is a synthetic compound that belongs to the class of flavonoids. Flavonoids are known for their potent antioxidant and anti-inflammatory properties, and BrHMC is no exception. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Oxidation and Brominated Polymeric Products
3-(3-Bromophenyl)-7-hydroxychromen-2-one, as a bromophenol, may play a role in environmental and water treatment studies. Jiang et al. (2014) researched the oxidation kinetics of bromophenols (BrPs) during water treatment, discovering that brominated dimeric products such as hydroxylated polybrominated diphenyl ethers and hydroxylated polybrominated biphenyls are readily produced. This indicates the relevance of such compounds in understanding the oxidative treatment of BrP-containing waters (Jiang et al., 2014).
Chemical Synthesis and Reactions
The chemical reactivity of this compound can be inferred from related compounds. Matsuda et al. (2008) reported that 3-(2-Hydroxyphenyl)cyclobutanones react with aryl bromides in the presence of palladium catalysts, producing 4-arylmethyl-3,4-dihydrocoumarins through a sequence of carbon-carbon bond cleavage and formation. This highlights the potential use of similar bromophenyl compounds in synthetic chemistry (Matsuda et al., 2008).
Solvent-Dependent Dual Emission
Klymchenko et al. (2003) conducted a study on 3-Hydroxychromones (3HCs), demonstrating their solvent-dependent dual emission, which is relevant for the understanding of this compound's photophysical properties. The study provided insights into how the structure of 3HCs affects their spectroscopic properties, suggesting potential applications in molecular sensors (Klymchenko et al., 2003).
Antimicrobial Activities
Zhao et al. (2012) synthesized 1,2,3-triazole derivatives that included bromophenyl components, demonstrating potent antimicrobial activities. This suggests the potential of this compound in the development of new antimicrobial agents (Zhao et al., 2012).
Mecanismo De Acción
Target of Action
It is known that bromophenyl compounds are often used in suzuki–miyaura coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with organoboron reagents or palladium catalysts in its biochemical interactions .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the bromophenyl component of the molecule could potentially undergo oxidative addition with palladium, forming a new pd–c bond . This is followed by a transmetalation process, where organoboron groups are transferred from boron to palladium .
Biochemical Pathways
Given its potential involvement in suzuki–miyaura coupling reactions, it may influence pathways involving carbon–carbon bond formation .
Pharmacokinetics
A related compound, 1-(3’-bromophenyl)-heliamine, has been studied for its pharmacokinetic properties . It reached a maximum concentration (Cmax) of 568.65 ± 122.14 ng/mL 1.00 ± 0.45 h after oral administration . Similar studies would need to be conducted on 3-(3-Bromophenyl)-7-hydroxychromen-2-one to determine its ADME properties.
Result of Action
Bromophenyl compounds are known to be used in the synthesis of various organic compounds , suggesting that this compound could potentially contribute to the synthesis of other complex molecules in biochemical reactions.
Action Environment
Suzuki–miyaura coupling reactions, which bromophenyl compounds are often involved in, are known to be exceptionally mild and functional group tolerant . This suggests that the compound might exhibit stability and efficacy under a variety of environmental conditions.
Propiedades
IUPAC Name |
3-(3-bromophenyl)-7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO3/c16-11-3-1-2-9(6-11)13-7-10-4-5-12(17)8-14(10)19-15(13)18/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBJCRXLZYNHQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC3=C(C=C(C=C3)O)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-5-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2765312.png)

![4-((1H-imidazol-1-yl)methyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2765315.png)
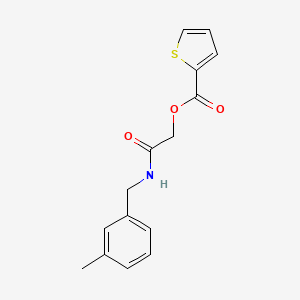
![1-(Imidazo[1,2-a]pyridin-7-yl)ethanone](/img/structure/B2765319.png)
![3'-(4-Chlorophenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2765321.png)
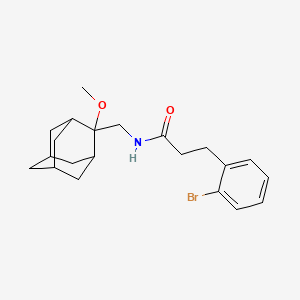
![N-butyl-2-(6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2765324.png)
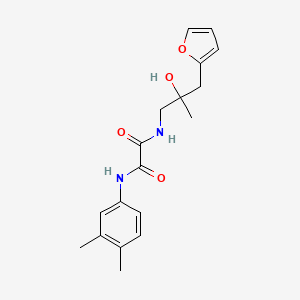
![N-(2-fluorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2765328.png)
![3,8-Bis(2-piperidylethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2765329.png)
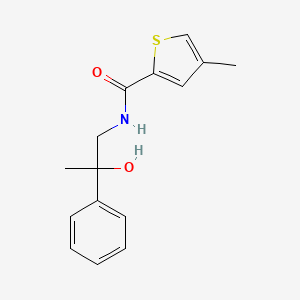
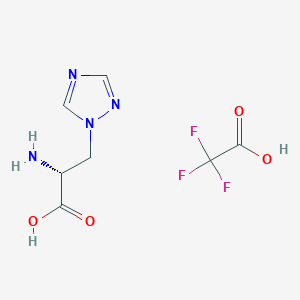
![(5S,7R)-N-(Cyanomethyl)-1,5,7-trimethyl-N-propan-2-yl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2765334.png)